molecular formula C21H19NO3S B4617211 3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide

3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4617211
M. Wt: 365.4 g/mol
InChI Key: SJMPZEOZYPWDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in benzamide derivatives, including those with dimethoxy groups and phenyl substitutions, stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit significant pharmacological properties, making them valuable for further study and development.

Synthesis Analysis

Benzamide derivatives are commonly synthesized through various organic synthesis methods, including reductive cyclization and condensation reactions. For example, a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization technique, highlighting the versatility of synthesis approaches for these compounds (Bhaskar et al., 2019).

Scientific Research Applications

Targeting Cancer Stem Cells

Research demonstrates the synthesis and evaluation of novel derivatives for antitumor activity against cancer stem cells. For instance, novel compounds have been designed and synthesized, showing significant in vitro anti-proliferative effects against colon cancer cell lines, highlighting their potential in cancer treatment (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Antitubercular Activity

Another study focused on the ultrasound-assisted synthesis of novel benzamide derivatives, evaluating them for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds demonstrated promising activity, with some showing IC50 values of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Synthesis and Characterization

Research also includes the synthesis, characterization, antimicrobial evaluation, and docking studies of benzamide derivatives. These studies aim to develop compounds with improved efficacy against microbial infections, contributing to the field of antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Environmentally Benign Synthesis

The environmentally benign catalysts for the synthesis of benzamide derivatives under solvent-free conditions have been explored. This research contributes to the development of green chemistry methodologies, focusing on reducing the environmental impact of chemical synthesis processes (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

3,5-dimethoxy-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-24-16-12-15(13-17(14-16)25-2)21(23)22-19-10-6-7-11-20(19)26-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPZEOZYPWDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.